Z-D-Ala-Phe-OH
CAS No.: 19542-44-0
Cat. No.: VC21039548
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19542-44-0 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1 |
| Standard InChI Key | BVNXQVWGWUHKMK-PBHICJAKSA-N |
| Isomeric SMILES | C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Z-D-Ala-Phe-OH, also known as N-benzoxycarbonyl-D-alanyl-L-phenylalanine, is a protected dipeptide comprising D-alanine and L-phenylalanine residues, with the N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group. This compound features a unique stereochemical configuration that contributes to its stability and specific biochemical interactions.
Basic Chemical Properties
The fundamental chemical properties of Z-D-Ala-Phe-OH provide important parameters for research applications and formulation development:
| Property | Value |
|---|---|
| CAS Number | 19542-44-0 |
| Molecular Formula | C₂₀H₂₂N₂O₅ |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
| Common Synonyms | Cbz-D-Ala-L-Phe, N-benzoxycarbonyl-D-alanyl-L-phenylalanine |
| Physical State | Solid |
| Structural Components | Benzyloxycarbonyl group, D-alanine residue, L-phenylalanine residue |
The molecular structure contains a peptide bond linking the carboxyl group of D-alanine to the amino group of L-phenylalanine, while the amino terminus of D-alanine is protected with the benzyloxycarbonyl group. The C-terminus remains as a free carboxylic acid group, which is available for further reactions or interactions .
Physicochemical Properties
Understanding the physicochemical characteristics of Z-D-Ala-Phe-OH is essential for its effective use in research and development:
| Property | Characteristic |
|---|---|
| Solubility | Soluble in polar solvents (water, methanol); less soluble in non-polar solvents like chloroform |
| Stability | Requires storage away from moisture and light sources; stable under normal laboratory conditions |
| Optical Activity | Exhibits specific optical rotation due to stereogenic centers |
| Reactivity | Carboxylic acid group available for coupling reactions; Z-group provides N-terminal protection |
The compound's solubility profile makes it suitable for various reaction conditions, particularly in aqueous and polar organic environments commonly used in peptide synthesis and biochemical assays.
Synthesis Methods
Z-D-Ala-Phe-OH can be synthesized through various methods, with solid-phase peptide synthesis being one of the most commonly employed techniques.
Solid-Phase Peptide Synthesis
The solid-phase approach offers advantages in terms of efficiency and purity:
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Anchoring of L-phenylalanine to a solid support resin
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Coupling with Z-protected D-alanine using appropriate coupling reagents
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Cleavage from the resin under conditions that preserve the Z-protection
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Purification of the final compound
This method minimizes side reactions and facilitates purification, resulting in high-purity Z-D-Ala-Phe-OH suitable for research applications.
Solution-Phase Synthesis
Solution-phase synthesis provides an alternative approach, particularly for larger-scale production:
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Preparation of Z-D-Ala-OH by treating D-alanine with benzyloxycarbonyl chloride
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Activation of the carboxyl group of Z-D-Ala-OH
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Coupling with L-phenylalanine or L-phenylalanine methyl ester
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If using the methyl ester, a subsequent hydrolysis step to obtain the free acid
Common coupling reagents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various triazole-based activating agents to enhance coupling efficiency and minimize racemization .
Industrial Production Considerations
For commercial production, several factors require optimization:
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Selection of cost-effective protecting groups and coupling reagents
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Scale-up parameters to maintain reaction efficiency and product quality
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Purification strategies to achieve the desired purity standards
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Quality control protocols to ensure batch-to-batch consistency
Industrial synthesis typically builds upon laboratory methods but incorporates modifications to improve yield, purity, and cost-effectiveness.
Biological Significance and Applications
The unique structure of Z-D-Ala-Phe-OH confers specific properties that make it valuable in various biological applications.
Enzymatic Interactions
Z-D-Ala-Phe-OH exhibits important interactions with enzymatic systems:
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The D-configuration of alanine provides resistance to many proteolytic enzymes that preferentially hydrolyze peptide bonds involving L-amino acids
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The compound can serve as a substrate or inhibitor for specific peptidases
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The Z-protecting group modifies the interaction profile with enzymes compared to the unprotected dipeptide
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The L-phenylalanine component can engage in specific recognition interactions at enzyme binding sites
These characteristics make Z-D-Ala-Phe-OH valuable in studying enzyme kinetics, specificity, and inhibition mechanisms.
Research Applications
The compound finds application in diverse research areas:
| Application Area | Specific Uses |
|---|---|
| Peptide Synthesis | Building block for larger peptides; model for developing new coupling methods |
| Enzyme Studies | Substrate for investigating peptidase activity and specificity |
| Structure-Activity Relationships | Probing the importance of D-amino acids in biological recognition |
| Pharmaceutical Development | Precursor for bioactive peptides with enhanced stability |
| Biochemical Assays | Reference standard in analytical methods |
Researchers utilize Z-D-Ala-Phe-OH in developing new synthetic methodologies and understanding fundamental aspects of peptide chemistry and biology.
Pharmaceutical Relevance
In pharmaceutical contexts, Z-D-Ala-Phe-OH offers several advantages:
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The D-alanine residue enhances stability against enzymatic degradation
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The protected dipeptide structure serves as a building block for more complex therapeutically active peptides
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The compound can be used to develop peptide-based drug delivery systems
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Structure-activity relationship studies using this compound provide insights for rational drug design
These properties make Z-D-Ala-Phe-OH valuable in the development of peptide-based pharmaceuticals with improved pharmacokinetic profiles.
Comparative Analysis
Understanding Z-D-Ala-Phe-OH in relation to similar compounds provides valuable context for its applications and properties.
Comparison with Structural Analogues
A comparison with structurally related compounds highlights the significance of Z-D-Ala-Phe-OH's specific features:
| Compound | Key Structural Difference | Functional Implications |
|---|---|---|
| Z-L-Ala-Phe-OH | L-alanine instead of D-alanine | More susceptible to enzymatic degradation; different conformational properties |
| Z-D-Ala-Phe-OMe | Methyl ester at C-terminus | Enhanced lipophilicity; requires hydrolysis to generate free acid |
| Z-D-Phe-Val-OH | Different amino acid sequence | Different substrate specificity; altered physicochemical properties |
| Z-D-Ala-OH | Single amino acid | Simpler structure; different reactivity profile |
These structural variations result in different biological activities, stability profiles, and applications in research and pharmaceutical development .
Structure-Activity Relationships
The specific structural features of Z-D-Ala-Phe-OH contribute to its biological activities:
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The D-configuration of alanine alters the backbone conformation compared to L-alanine
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The phenyl side chain of phenylalanine enables hydrophobic and π-stacking interactions
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The Z-protecting group adds hydrophobicity and steric bulk, affecting solubility and molecular recognition
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The free carboxylic acid group provides a site for further functionalization or ionic interactions
These structure-activity relationships are critical in understanding the behavior of Z-D-Ala-Phe-OH in biological systems and its potential for modification to enhance specific properties.
| Supplier | Product Form | Typical Purity |
|---|---|---|
| Vulcanchem | Powder/crystalline | >98.0% |
| CymitQuimica | Various package sizes | >98.0% |
| GlpBio | Powder/solution | >98.0% |
The compound is typically available in different quantities to accommodate various research needs, from milligram-scale analytical work to gram-scale synthesis projects .
Recent Research Developments
Recent scientific investigations involving Z-D-Ala-Phe-OH have expanded our understanding of its applications and properties.
Synthetic Methodology Advancements
Recent advances in synthetic approaches include:
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Development of more efficient coupling protocols with reduced racemization
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Application of green chemistry principles to minimize environmental impact
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Exploration of enzymatic methods for stereoselective synthesis
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Implementation of flow chemistry techniques for continuous production
These methodological advances have improved the accessibility and quality of Z-D-Ala-Phe-OH for research applications .
Emerging Applications
New applications for Z-D-Ala-Phe-OH continue to emerge in various fields:
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Development of peptide-based materials with defined structural properties
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Incorporation into peptide drug conjugates for targeted delivery
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Use in designing peptide-based enzyme inhibitors
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Application in peptidomimetic design to enhance pharmacological properties
These emerging applications highlight the continued relevance of Z-D-Ala-Phe-OH in advancing peptide science and technology.
Analytical Considerations
Analytical characterization of Z-D-Ala-Phe-OH is essential for ensuring quality and performance in research applications.
Analytical Methods
Several techniques are commonly employed for the analysis of Z-D-Ala-Phe-OH:
| Analytical Technique | Information Provided |
|---|---|
| HPLC | Purity assessment, quantitative analysis |
| Mass Spectrometry | Molecular weight confirmation, structural characterization |
| NMR Spectroscopy | Structural confirmation, stereochemical analysis |
| Optical Rotation | Stereochemical purity, confirmation of D/L configuration |
| FTIR Spectroscopy | Functional group analysis, hydrogen bonding patterns |
These analytical methods provide complementary information for comprehensive characterization of Z-D-Ala-Phe-OH .
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